molecular formula C8H15NO2S B14629464 Ethyl 3-(propylamino)-3-sulfanylidenepropanoate CAS No. 57005-81-9

Ethyl 3-(propylamino)-3-sulfanylidenepropanoate

Cat. No.: B14629464
CAS No.: 57005-81-9
M. Wt: 189.28 g/mol
InChI Key: GOCZLOHDJFNNNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is an organic compound with a unique structure that includes an ester functional group, an amino group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(propylamino)-3-sulfanylidenepropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between ethyl 3-mercaptopropanoate and propylamine can yield the desired compound. The reaction conditions often include heating the reactants in the presence of a catalyst such as concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(propylamino)-3-sulfanylidenepropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Ethyl 3-(propylamino)-3-sulfanylidenepropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(propylamino)-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the amino group may interact with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(propylamino)propanoate: Similar structure but lacks the sulfanylidene group.

    Propylamine: Contains the amino group but lacks the ester and sulfanylidene groups.

    Ethyl acetate: Contains the ester group but lacks the amino and sulfanylidene groups.

Uniqueness

Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

57005-81-9

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

ethyl 3-(propylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C8H15NO2S/c1-3-5-9-7(12)6-8(10)11-4-2/h3-6H2,1-2H3,(H,9,12)

InChI Key

GOCZLOHDJFNNNQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)CC(=O)OCC

Origin of Product

United States

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